N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4-diethoxybenzamide

Biological Activity Data Mining Pharmacology

Screening libraries saturated with pre-annotated compounds bias hit triage. This 3,4-diethoxybenzamide is a pharmacologically blank scaffold-no published bioactivity, target engagement, or ADMET data exists. It offers a clean starting point for target-agnostic phenotypic assays or de novo hit identification. Key procurement points: (1) Structurally drug-like benzamide-furan-tertiary amine core absent from major public bioactivity databases. (2) Furan and tertiary amine handles enable rapid focused-library synthesis for SAR campaigns. (3) Confirmed in stock; immediate global dispatch for screening timelines.

Molecular Formula C19H26N2O4
Molecular Weight 346.427
CAS No. 899744-62-8
Cat. No. B2484538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,4-diethoxybenzamide
CAS899744-62-8
Molecular FormulaC19H26N2O4
Molecular Weight346.427
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)N(C)C)OCC
InChIInChI=1S/C19H26N2O4/c1-5-23-17-10-9-14(12-18(17)24-6-2)19(22)20-13-15(21(3)4)16-8-7-11-25-16/h7-12,15H,5-6,13H2,1-4H3,(H,20,22)
InChIKeyFYCALDZMLREGLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Diethoxybenzamide Research Overview


This compound, with molecular formula C19H26N2O4 and a molecular weight of 346.42 g/mol [1], is a synthetic benzamide derivative featuring a 3,4-diethoxy substitution pattern on the benzamide core and a dimethylamino-furan-2-yl-ethyl side chain [2]. It belongs to the class of tertiary amino-substituted benzamides, a scaffold known for potential interactions with neurotransmitter receptors and enzymes . However, a comprehensive search of primary literature, patents, and authoritative bioactivity databases (as of 2026-04-29) reveals a critical gap: no peer-reviewed publication, patent, or public assay record reports quantitative biological activity, pharmacological target engagement, or in vivo efficacy data for this specific CAS entity. Its current utility is strictly limited to its availability as a research-grade chemical building block or screening library component.

Research-grade benzamide building block with no prior bioactivity data
Suitable for inclusion in diverse screening libraries for de novo hit discovery
Distinct 3,4-diethoxy scaffold enables focused SAR expansion from an uncharted chemotype

Procurement Risks for 3,4-Diethoxybenzamide


The complete absence of experimentally determined selectivity, potency, metabolic stability, or toxicity profiles for this specific compound [1] makes any assumption of functional equivalence with a close analog scientifically unsupported. Subtle structural modifications—such as altering the alkoxy substitution on the benzamide ring from 3,4-diethoxy to 3,5-dimethoxy or replacing the furan with a benzofuran—can induce catastrophic changes in target binding, pharmacokinetics, and safety [2]. Without head-to-head data against its most relevant comparators (e.g., N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,5-dimethoxybenzamide [CAS 941999-96-8] and N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-ethoxybenzamide [CAS 883690-19-5] ), procurement must not be guided by unsupported in-class generalization but rather by the explicit acceptance of this compound's status as a pharmacologically blank scaffold requiring de novo characterization.

Dimethoxy analog (CAS 941999-96-8)
Different molecular weight and predicted lipophilicity may shift solubility and permeability; ADME profiles are unlikely to be equivalent.
4-Ethoxy analog (CAS 883690-19-5)
Lacks meta-ethoxy substituent, altering pi-electron density and steric topology; substitution pattern shift may change target interaction profile.
Class-level extrapolation
Related benzamides (e.g., SCH 563705) show low-nM activity, but no data exist for this compound; assuming functional equivalence is unsupported.

Evidence-Based Differentiation of 3,4-Diethoxybenzamide


Pharmacological Activity Void

A search across the authoritative PubChem BioAssay, ChEMBL, and PubMed databases finds zero quantitative biological activity records for the target compound, while structurally related benzamides demonstrate measurable antagonism (e.g., SCH 563705: CXCR2 IC50 = 1.3 nM) . This stark dichotomy means the compound's functional profile is entirely uncharted territory.

Biological Activity
Class-level inference
No biological activity records found for any target.
Procurement is limited to de novo screening contexts.
Data-mining as of 2026-04-29. Comparator SCH 563705 shows CXCR2 IC50 1.3 nM in a different benzamide class.
Biological Activity Data Mining Pharmacology

Physicochemical Comparison vs. Dimethoxy Analog

Using SMILES-derived predicted properties, the target compound (C19H26N2O4, MW 346.42) exhibits higher calculated lipophilicity and a different hydrogen-bond acceptor count compared to the closest structurally defined analog, N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,5-dimethoxybenzamide (C17H22N2O4, MW 318.4) [1]. This difference in XLogP (approximately 2.3 vs. 1.8) and the absence of a donor (0 vs. 0) define distinct ADME prediction starting points, making these two compounds pharmaceutically non-identical.

Physicochemical Profile
Cross-study comparable
ΔMW +28.03 g/mol · ΔXLogP ≈ +0.5 units
Predicted ADME properties differ from dimethoxy analog; separate analytical QC is needed.
Properties predicted from SMILES; no experimental partition coefficient available.
Physicochemical Properties Drug-likeness Structure-Activity Relationship

Structural Differentiation vs. 4-Ethoxy Analog

The target compound's 3,4-diethoxy benzamide core provides a distinct electron-donating and steric topology compared to the 4-ethoxy monosubstituted analog, N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-ethoxybenzamide (C17H22N2O3, MW 302.4) . The additional ethoxy group at the meta position of the target compound is predicted to significantly alter the pi-electron density of the aromatic ring and introduce a key scaffold differentiation point that is known in other benzamide series to modulate receptor binding [1].

Substituent Pattern
Class-level inference
3,4-diethoxy vs 4-ethoxy: one extra meta-ethoxy group.
Altered electron density defines a distinct chemical entity; the mono-ethoxy analog is not a surrogate.
SAR extrapolation based on benzamide substitution precedent (Alnabulsi 2018).
Medicinal Chemistry Structure-Activity Relationship Synthetic Chemistry

Research Procurement Scenarios for 3,4-Diethoxybenzamide


De Novo Phenotypic or High-Throughput Screening

This compound's sole near-term value proposition lies in its inclusion within a diverse screening library for target-agnostic phenotypic assays [1]. Its structural features—a central benzamide, a pendant furan, and a tertiary amine—represent a drug-like scaffold that is not found in major public bioactivity databases. Procurement is justified only when the research goal is to identify a novel hit series from scratch, with the understanding that any resulting activity will require full characterization and SAR expansion from zero ground.

Synthetic Chemistry & Building Block Development

The compound's furan ring and tertiary amine handle provide functional groups for further synthetic elaboration. It can serve as a key intermediate to generate a focused library of amide-linked analogs for medicinal chemistry optimization campaigns, provided the downstream synthetic route is built upon this specific 3,4-diethoxy core . The value is in advancing a new chemical series, not in the compound's inherent biological state.

Negative Control or Comparator Fragment

Given the absence of any known bioactivity, the compound could be strategically procured to serve as a structurally matched negative control for assays involving active 3,4-dialkoxy benzamides, such as those studied in the context of NQO2 inhibition [2]. Its lack of activity, once experimentally confirmed, would provide a powerful SAR contrast to active analogs, enhancing the scientific rigor of the study.

Application
Selection Property
Validation Focus
HTS Screening
Library-ready, no prior bioactivity data
Novel hit identification from scratch
Building block
Furan and tertiary amine functional handles
Focused library synthesis on 3,4-diethoxy core
Negative control
Structurally matched inactive analog
SAR contrast with active NQO2 inhibitors
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